molecular formula C18H17NO3 B11018655 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate

Cat. No.: B11018655
M. Wt: 295.3 g/mol
InChI Key: ZVJVFOPIJNWPMV-UHFFFAOYSA-N
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Description

4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydroquinoline and phenyl acetate derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions using a suitable catalyst. Commonly used catalysts include Lewis acids such as zinc bromide (ZnBr2) or palladium(II) acetate.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is studied for its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and viral infections.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response. .

Comparison with Similar Compounds

4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C18H17NO3/c1-13(20)22-16-10-8-15(9-11-16)18(21)19-12-4-6-14-5-2-3-7-17(14)19/h2-3,5,7-11H,4,6,12H2,1H3

InChI Key

ZVJVFOPIJNWPMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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